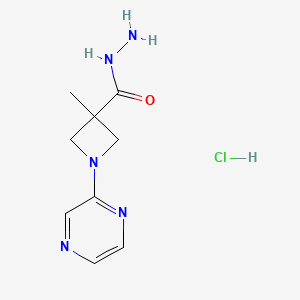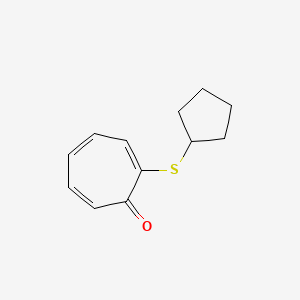
1-(1-Methylpyrrolidin-2-yl)propan-2-amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(1-Methylpyrrolidin-2-yl)propan-2-amine is a chemical compound that belongs to the class of pyrrolidine derivatives This compound is characterized by the presence of a pyrrolidine ring, which is a five-membered nitrogen-containing ring, attached to a propan-2-amine group
Vorbereitungsmethoden
The synthesis of 1-(1-Methylpyrrolidin-2-yl)propan-2-amine can be achieved through several synthetic routes. One common method involves the reaction of 1-methylpyrrolidine with a suitable alkylating agent, such as 2-bromopropane, under basic conditions. The reaction typically takes place in an organic solvent like dichloromethane or ethyl acetate, and the product is purified through distillation or recrystallization .
Industrial production methods may involve more scalable processes, such as continuous flow synthesis, which allows for the efficient and consistent production of the compound. These methods often utilize automated systems to control reaction conditions and ensure high purity and yield of the final product.
Analyse Chemischer Reaktionen
1-(1-Methylpyrrolidin-2-yl)propan-2-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of secondary or tertiary amines.
Substitution: Nucleophilic substitution reactions can occur, where the amine group is replaced by other functional groups using reagents like alkyl halides or sulfonyl chlorides.
Common reagents and conditions used in these reactions include organic solvents (e.g., dichloromethane, ethanol), catalysts (e.g., palladium on carbon), and specific temperature and pressure conditions to optimize the reaction outcomes .
Wissenschaftliche Forschungsanwendungen
1-(1-Methylpyrrolidin-2-yl)propan-2-amine has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activities, including its interactions with enzymes and receptors in the body.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the treatment of neurological disorders or as an intermediate in drug synthesis.
Industry: It is utilized in the production of specialty chemicals and as a precursor in the manufacture of various industrial products
Wirkmechanismus
The mechanism of action of 1-(1-Methylpyrrolidin-2-yl)propan-2-amine involves its interaction with specific molecular targets in the body. The compound may act as an agonist or antagonist at certain receptors, modulating their activity and influencing physiological processes. The exact pathways and targets depend on the specific application and the biological context in which the compound is used .
Vergleich Mit ähnlichen Verbindungen
1-(1-Methylpyrrolidin-2-yl)propan-2-amine can be compared with other similar compounds, such as:
2-(1-Methylpyrrolidin-2-yl)propan-1-amine: This compound has a similar structure but differs in the position of the amine group, leading to different chemical and biological properties.
1-Methyl-2-pyrrolidinone: This compound contains a pyrrolidinone ring instead of a pyrrolidine ring, resulting in distinct reactivity and applications.
N-Methylpyrrolidine: A simpler derivative with only a methyl group attached to the nitrogen atom, used in various chemical syntheses
Eigenschaften
Molekularformel |
C8H18N2 |
|---|---|
Molekulargewicht |
142.24 g/mol |
IUPAC-Name |
1-(1-methylpyrrolidin-2-yl)propan-2-amine |
InChI |
InChI=1S/C8H18N2/c1-7(9)6-8-4-3-5-10(8)2/h7-8H,3-6,9H2,1-2H3 |
InChI-Schlüssel |
DBSPABJYYYBRKY-UHFFFAOYSA-N |
Kanonische SMILES |
CC(CC1CCCN1C)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


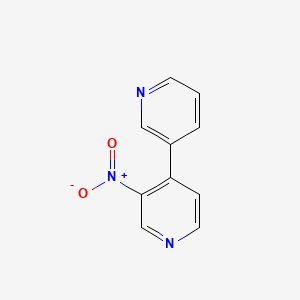
![2-Methyl-7-oxabicyclo[2.2.1]heptane-2-carbonitrile](/img/structure/B13188391.png)
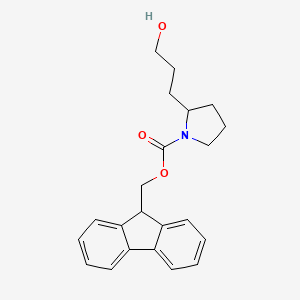
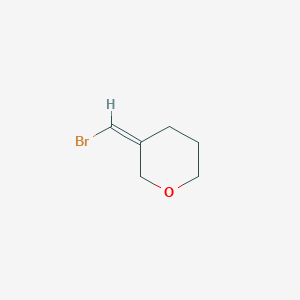

![2-[Methyl(thiolan-3-yl)amino]pyridine-3-carbaldehyde](/img/structure/B13188409.png)
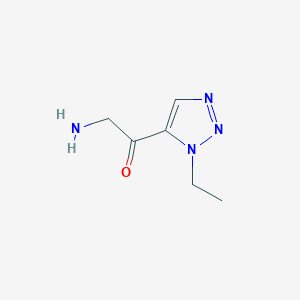
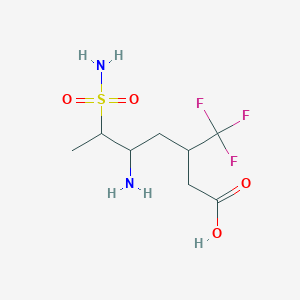
![2-Methyl-1-[1-(methylamino)cyclobutyl]prop-2-en-1-one](/img/structure/B13188416.png)

